molecular formula C17H17N3O2 B11067385 N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B11067385
M. Wt: 295.34 g/mol
InChI Key: IDVBBFLNGUFWIN-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide is a synthetic organic compound characterized by the presence of a benzimidazole ring, an ethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as recrystallization, chromatography, or distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C17H17N3O2/c1-11(16-19-13-8-4-5-9-14(13)20-16)18-17(21)12-7-3-6-10-15(12)22-2/h3-11H,1-2H3,(H,18,21)(H,19,20)

InChI Key

IDVBBFLNGUFWIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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